Mycophenolic acid-13C17

描述

属性

IUPAC Name |

(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSFSBZBAHARI-RUCQXSASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13C]2[13CH2]O[13C](=O)[13C]2=[13C]([13C](=[13C]1O[13CH3])[13CH2]/[13CH]=[13C](\[13CH3])/[13CH2][13CH2][13C](=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746805 | |

| Record name | (4E)-6-[4-Hydroxy-7-(~13~C)methyl-6-[(~13~C)methyloxy]-3-oxo(~13~C_8_)-1,3-dihydro-2-benzofuran-5-yl]-4-(~13~C)methyl(~13~C_6_)hex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202866-92-9 | |

| Record name | (4E)-6-[4-Hydroxy-7-(~13~C)methyl-6-[(~13~C)methyloxy]-3-oxo(~13~C_8_)-1,3-dihydro-2-benzofuran-5-yl]-4-(~13~C)methyl(~13~C_6_)hex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Mycophenolic Acid-13C17: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Mycophenolic acid-13C17, an isotopically labeled form of the potent immunosuppressant, Mycophenolic Acid (MPA). This guide is intended to serve as a detailed resource for professionals in research and drug development, offering insights into its use as an internal standard and its role in analytical methodologies.

Core Chemical Properties and Structure

Mycophenolic acid (MPA) is an antibiotic and immunosuppressant derived from several species of the Penicillium fungus.[1][2][3] Its mechanism of action involves the potent, selective, non-competitive, and reversible inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH).[3][4][5][6] This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway on which B and T lymphocytes are highly dependent for their proliferation.[4][5][6][7] By inhibiting IMPDH, MPA exerts a cytostatic effect on these immune cells, making it a cornerstone therapy for preventing organ transplant rejection and treating various autoimmune diseases.[1][4][8]

This compound is a stable isotope-labeled analogue of MPA where all 17 carbon atoms in the molecule have been replaced with the Carbon-13 (¹³C) isotope.[9][10] This labeling results in a molecule that is chemically identical to MPA but has a greater mass. This mass difference is the key to its primary application as an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS), as it co-elutes with the unlabeled analyte but is clearly distinguishable by its mass-to-charge ratio (m/z).[9][11]

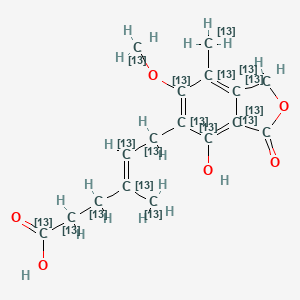

Chemical Structure

The chemical structure of MPA consists of a substituted 2-benzofuran-1(3H)-one core linked to a (2E)-5-carboxy-3-methylpent-2-en-1-yl side chain.[1]

Caption: Simplified diagram of the this compound structure.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound and its unlabeled counterpart for reference.

| Property | This compound | Mycophenolic Acid (Unlabeled) | Reference(s) |

| Molecular Formula | [¹³C]₁₇H₂₀O₆ | C₁₇H₂₀O₆ | [1][9] |

| Formula Weight | 337.2 g/mol | 320.34 g/mol | [4][9] |

| CAS Number | 1202866-92-9 | 24280-93-1 | [2][11] |

| Purity | ≥95% (Typically) | ≥98% (Typically) | [9] |

| Appearance | - | White to off-white crystalline powder or needles | [2] |

| Melting Point | - | 141 °C | [2] |

| pKa | - | 4.5 | [2] |

| Solubility | Soluble in Acetonitrile | Soluble in alcohol; almost insoluble in cold water | [2][9] |

| Partition Coefficient (logP) | - | 570 (pH 2); 1.6 (pH 7.4) (n-octanol/water) | [2] |

Mechanism of Action: IMPDH Inhibition Pathway

MPA's immunosuppressive activity is a direct result of its interference with the de novo purine synthesis pathway, which is essential for the proliferation of lymphocytes.

Caption: Signaling pathway illustrating MPA's inhibition of IMPDH.

As depicted, MPA acts as a potent inhibitor of the inosine-5′-monophosphate dehydrogenase (IMPDH) enzyme.[4][5][6] This inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the rate-limiting step in the de novo synthesis of guanosine nucleotides.[5][7] T and B lymphocytes are particularly vulnerable to this blockade as they rely heavily on this pathway for their proliferation.[4][5][7] Other cell types can utilize salvage pathways to generate purines and are thus less affected, leading to the relative selectivity of MPA's immunosuppressive action.[4]

Experimental Protocols

This compound is primarily used as an internal standard (IS) for the accurate quantification of MPA in biological matrices like plasma. Below is a representative experimental protocol for this application using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantification of MPA in Human Plasma using UPLC-MS/MS

This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of MPA, using this compound as the internal standard.

Caption: Experimental workflow for MPA quantification using an internal standard.

A. Materials and Reagents:

-

Mycophenolic acid (MPA) reference standard

-

This compound (Internal Standard, IS)

-

Human plasma (blank, for calibration curve)

-

HPLC-grade acetonitrile and methanol

-

HPLC-grade formic acid and ammonium formate

-

Deionized water

B. Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (prepared in methanol).

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[12]

-

Carefully transfer the supernatant to an HPLC vial for analysis.

C. UPLC Chromatographic Conditions (Representative): [12][13]

-

System: Waters Acquity UPLC or equivalent

-

Column: Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)[12]

-

Column Temperature: 40 °C

-

Mobile Phase A: 10 mM ammonium formate in water, pH 3.0 (adjusted with formic acid)[12]

-

Mobile Phase B: Acetonitrile[12]

-

Flow Rate: 0.4 mL/min[12]

-

Injection Volume: 5 µL

-

Gradient: Isocratic, 75:25 (Mobile Phase B: Mobile Phase A)[12]

D. Mass Spectrometry Conditions (Representative): [14]

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode can be optimized.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

MPA: Precursor ion (m/z) 319.1 → Product ion (m/z) 191.0[14]

-

This compound (IS): Precursor ion (m/z) 336.1 → Product ion (m/z) 191.0 (Note: Product ion may be the same if fragmentation does not involve the labeled carbons, or a different fragment can be chosen).

-

E. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of MPA to the IS against the known concentrations of MPA in spiked blank plasma samples.

-

Quantify the MPA concentration in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Conclusion

This compound is an indispensable tool for researchers and clinicians involved in therapeutic drug monitoring and pharmacokinetic studies of Mycophenolic Acid. Its chemical and isotopic properties make it the gold standard internal standard for mass spectrometric quantification, enabling highly accurate and precise measurements. A thorough understanding of its properties, the mechanism of action of its unlabeled analogue, and the analytical methods it facilitates is crucial for advancing research and optimizing patient care in transplantation and immunology.

References

- 1. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mycophenolic Acid [drugfuture.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. ClinPGx [clinpgx.org]

- 8. nbinno.com [nbinno.com]

- 9. caymanchem.com [caymanchem.com]

- 10. a-matrix.ng [a-matrix.ng]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Limited Sampling Strategy for Estimation of Mycophenolic Acid Exposure in Adult Chinese Heart Transplant Recipients [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Purification of Mycophenolic Acid-¹³C₁₇

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Mycophenolic acid-¹³C₁₇, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies in drug development. This document details a proposed synthetic pathway, purification protocols, and presents relevant quantitative data in a structured format.

Introduction

Mycophenolic acid (MPA) is a potent immunosuppressant used to prevent rejection in organ transplantation. The ¹³C₁₇-labeled analogue of MPA serves as an invaluable tool in clinical and research settings, particularly for accurate quantification in biological matrices using mass spectrometry. The uniform labeling of all 17 carbon atoms with ¹³C provides a significant mass shift, allowing for clear differentiation from the unlabeled drug and ensuring high precision in analytical methods.

This guide outlines a plausible synthetic approach to Mycophenolic acid-¹³C₁₇ based on established total synthesis routes for the unlabeled compound. Additionally, it covers the essential purification techniques required to achieve the high purity necessary for its use as an analytical standard.

Proposed Synthesis of Mycophenolic Acid-¹³C₁₇

The total synthesis of Mycophenolic acid has been accomplished through various routes. A well-established strategy, pioneered by Birch and Wright, involves key steps such as an Alder-Rickert reaction and a Claisen rearrangement to construct the core phthalide structure and introduce the side chain. The synthesis of the fully ¹³C-labeled Mycophenolic acid-¹³C₁₇ would necessitate the use of starting materials where all carbon atoms are ¹³C. While the procurement of such precursors presents a significant challenge, the following synthetic scheme illustrates a feasible pathway.

2.1. Overall Synthetic Workflow

The general workflow for the synthesis and purification of Mycophenolic acid-¹³C₁₇ is depicted below.

Caption: General workflow for the synthesis and purification of Mycophenolic acid-¹³C₁₇.

2.2. Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for Mycophenolic acid-¹³C₁₇, adapted from the Birch and Wright synthesis. The key challenge lies in obtaining the fully ¹³C-labeled starting materials.

Caption: Proposed synthetic pathway for Mycophenolic acid-¹³C₁₇.

2.3. Experimental Protocols

The following are generalized protocols for the key synthetic steps based on literature for the unlabeled compound. All reactions involving ¹³C-labeled materials should be performed with the utmost care to maximize yield and avoid material loss.

Protocol 2.3.1: Alder-Rickert Reaction

-

A solution of [¹³C₆]-1,3-dimethoxy-4,6-dimethyl-1,3-cyclohexadiene and [¹³C₄]-dimethyl acetylenedicarboxylate in an inert high-boiling solvent (e.g., xylene) is heated under reflux.

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting materials.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude [¹³C₁₀]-substituted benzene derivative. This intermediate is often used in the next step without further purification.[1]

Protocol 2.3.2: Claisen Rearrangement

-

The crude product from the Alder-Rickert reaction is converted to an allyl ether by reaction with a fully ¹³C-labeled allyl bromide in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone).

-

The resulting [¹³C₁₃]-allyl ether is isolated and then heated in a high-boiling solvent (e.g., N,N-diethylaniline) to induce the Claisen rearrangement.[1][2][3]

-

The reaction mixture is cooled, and the product, a [¹³C₁₃]-phenol derivative, is isolated by extraction and purified by column chromatography.

Protocol 2.3.3: Side-Chain Elaboration and Final Steps

-

The phenolic intermediate is subjected to a series of reactions to build the hexenoic acid side chain. This would involve the use of ¹³C-labeled building blocks, such as a ¹³C-labeled Grignard reagent, to introduce the remaining four carbon atoms.

-

The final steps typically involve oxidation and deprotection to unveil the carboxylic acid and complete the synthesis of Mycophenolic acid-¹³C₁₇.

Purification of Mycophenolic Acid-¹³C₁₇

High purity of the final product is critical. A combination of crystallization and chromatographic techniques is typically employed.

3.1. Crystallization

Crystallization is an effective method for the initial purification of crude Mycophenolic acid-¹³C₁₇.

Protocol 3.1.1: Crystallization from Chloroform

-

The crude Mycophenolic acid-¹³C₁₇ is dissolved in a minimal amount of hot chloroform.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The resulting crystals are collected by filtration, washed with cold chloroform, and dried under vacuum.[4]

3.2. Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (>99%), preparative HPLC is the method of choice.

Protocol 3.2.1: Preparative Reversed-Phase HPLC

-

A suitable reversed-phase column (e.g., C18) is equilibrated with the mobile phase.

-

The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

The partially purified Mycophenolic acid-¹³C₁₇ is dissolved in a suitable solvent and injected onto the column.

-

The elution is monitored by a UV detector, and fractions containing the pure product are collected.

-

The collected fractions are combined, and the solvent is removed under reduced pressure to yield the highly pure Mycophenolic acid-¹³C₁₇.

Data Presentation

4.1. Hypothetical Yields for the Synthesis of Mycophenolic Acid-¹³C₁₇

The following table presents hypothetical but realistic yields for each step in the proposed multi-step synthesis. The overall yield is a product of the individual step yields.

| Step | Reaction Type | Hypothetical Yield (%) |

| 1 | Alder-Rickert Reaction | 75 |

| 2 | Allylation | 90 |

| 3 | Claisen Rearrangement | 80 |

| 4 | Side-Chain Construction | 60 (multi-step) |

| 5 | Final Functionalization | 85 |

| Overall | Multi-step Synthesis | ~35 |

4.2. Purification Data for Mycophenolic Acid

The following table summarizes typical recovery and purity data for the purification of Mycophenolic acid based on literature values for the unlabeled compound.

| Purification Method | Typical Recovery (%) | Typical Purity (%) |

| Crystallization | 80 - 90 | 95 - 98 |

| Preparative HPLC | > 90 | > 99.5 |

Conclusion

The synthesis and purification of Mycophenolic acid-¹³C₁₇ is a challenging but essential process for the advancement of pharmaceutical research and development. This guide has provided a comprehensive overview of a plausible synthetic route based on established chemical principles, along with detailed purification protocols. The successful execution of these methods will provide researchers with a high-quality internal standard, enabling more accurate and reliable bioanalytical studies. While the synthesis of the fully ¹³C-labeled starting materials remains a significant hurdle, the methodologies outlined here provide a solid foundation for the production of this critical research tool.

References

Isotopic Labeling Stability of Mycophenolic Acid-13C17: A Technical Guide

This technical guide provides a comprehensive overview of the isotopic labeling stability of Mycophenolic acid-13C17, a critical internal standard for the accurate quantification of Mycophenolic acid (MPA) in biological matrices. The information presented herein is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound in their analytical workflows.

Introduction to Mycophenolic Acid and the Role of Isotopic Labeling

Mycophenolic acid is a potent, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanosine nucleotides. This mechanism of action leads to the suppression of T and B lymphocyte proliferation, making MPA a cornerstone of immunosuppressive therapy in solid organ transplantation to prevent graft rejection.

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] By incorporating a known amount of the labeled standard into a sample, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized, leading to highly accurate and precise measurements.[3] this compound is uniformly labeled with seventeen carbon-13 isotopes, providing a substantial mass difference from the unlabeled analyte, which is ideal for preventing cross-signal interference.

Isotopic and Chemical Stability of this compound

The overall stability of an isotopically labeled compound is a function of both its chemical stability (the integrity of the molecular structure) and its isotopic stability (the retention of the heavy isotopes).

Isotopic Stability

Carbon-13 is a stable, non-radioactive isotope. The covalent carbon-carbon and carbon-hydrogen bonds within the this compound molecule are strong and not susceptible to exchange with ambient carbon-12 under typical physiological or analytical conditions. Unlike deuterated standards, which can sometimes be prone to back-exchange, 13C-labeled compounds are considered exceptionally stable with respect to their isotopic label.[4][5] This ensures that the mass difference between the analyte and the internal standard remains constant throughout the analytical process.

Chemical Stability and Forced Degradation Studies

The chemical stability of this compound is predicted to be identical to that of its unlabeled counterpart. Forced degradation studies performed on unlabeled Mycophenolate Mofetil (the prodrug of MPA) and MPA itself have identified the conditions under which the molecule is susceptible to degradation. These studies are crucial for developing stability-indicating analytical methods.

Mycophenolate Mofetil has been shown to be sensitive to alkaline and oxidative conditions, while being relatively stable under acidic, thermal, and photolytic stress.[1][6][7] Upon degradation, the primary degradant is often the active metabolite, Mycophenolic acid.[6] Further degradation of MPA can occur under more stringent conditions.

The following table summarizes the typical findings from forced degradation studies on Mycophenolate Mofetil.

| Stress Condition | Reagent | Typical Observation | Reference(s) |

| Acidic Hydrolysis | 0.1 N HCl | Relatively stable | [6][7] |

| Alkaline Hydrolysis | 0.1 N NaOH | Significant degradation to Mycophenolic acid | [1][6][7] |

| Oxidative Degradation | 3-30% H₂O₂ | Significant degradation | [1][6][7] |

| Thermal Degradation | Heat (e.g., 80°C) | Relatively stable | [6][7] |

| Photolytic Degradation | UV light | Relatively stable | [6][7] |

Metabolic Pathways of Mycophenolic Acid

Understanding the metabolic fate of Mycophenolic acid is crucial for interpreting pharmacokinetic data. The primary metabolic pathway is glucuronidation, predominantly at the phenolic hydroxyl group, to form the inactive metabolite mycophenolic acid 7-O-glucuronide (MPAG). A minor acyl glucuronide metabolite (AcMPAG) is also formed. MPAG can undergo enterohepatic recirculation, where it is excreted in the bile and then hydrolyzed back to MPA by gut bacteria, leading to a secondary peak in the plasma concentration-time profile.

Caption: Metabolic pathway of Mycophenolate Mofetil and Mycophenolic Acid.

Experimental Protocols for Stability Assessment

The following is a generalized protocol for conducting forced degradation studies on this compound to confirm its chemical stability.

Objective

To assess the stability of this compound under various stress conditions as mandated by ICH guidelines and to confirm the absence of isotopic exchange.

Materials

-

This compound

-

HPLC-grade acetonitrile, methanol, and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Validated stability-indicating HPLC-UV or LC-MS/MS method

Experimental Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl and keep at 80°C for 30 minutes. Cool and neutralize with 0.1 N NaOH.

-

Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.01 N NaOH and keep at room temperature for a suitable duration, monitoring for degradation. Cool and neutralize with 0.01 N HCl. Note: MPA is highly susceptible to alkaline conditions.[7]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution at 80°C for 30 minutes.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

-

Analysis: Analyze all samples, along with an unstressed control, using a validated stability-indicating LC-MS/MS method. Monitor the parent ion transition for this compound and potential degradation products. The mass difference should be consistent, confirming no isotopic loss.

Proposed Analytical Workflow

The following diagram illustrates a typical workflow for the stability assessment of this compound.

Caption: Experimental workflow for stability testing of this compound.

Conclusion

This compound is an exceptionally stable internal standard for the bioanalysis of Mycophenolic acid. Its chemical stability mirrors that of the parent compound, with predictable degradation under harsh alkaline and oxidative conditions. Crucially, the uniform 13C-labeling is robust, with no evidence of isotopic exchange under relevant analytical, metabolic, or storage conditions. This high degree of isotopic and chemical stability ensures the reliability and accuracy of quantitative assays that employ this compound as an internal standard.

References

- 1. 13C Labeled internal standards | LIBIOS [libios.fr]

- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. foodriskmanagement.com [foodriskmanagement.com]

- 4. researchgate.net [researchgate.net]

- 5. ukisotope.com [ukisotope.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. jchps.com [jchps.com]

The Role of Mycophenolic Acid-13C17 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Mycophenolic Acid-13C17 as an internal standard in quantitative bioanalysis. Mycophenolic acid (MPA) is a potent immunosuppressant widely used in transplantation medicine to prevent organ rejection. Accurate measurement of its concentration in patient samples is crucial for therapeutic drug monitoring (TDM), ensuring efficacy while minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving reliable and accurate quantification of MPA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action of Mycophenolic Acid

Mycophenolic acid's immunosuppressive effect stems from its ability to selectively, reversibly, and non-competitively inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is a critical rate-limiting step in the de novo synthesis of guanosine nucleotides. T and B lymphocytes are highly dependent on this pathway for their proliferation, whereas other cell types can utilize salvage pathways.[3][4] By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine nucleotides, which in turn suppresses DNA synthesis in lymphocytes, leading to a cytostatic effect and inhibition of the immune response.[3][5]

Below is a diagram illustrating the signaling pathway of purine synthesis and the inhibitory action of mycophenolic acid.

The Role of Stable Isotope-Labeled Internal Standards

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls. The IS is crucial for correcting for variability during sample preparation and analysis.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for bioanalysis. In these standards, one or more atoms of the analyte molecule are replaced with their heavier stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). This compound is chemically identical to MPA but has a greater mass. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical behavior ensures they experience similar extraction recovery, ionization efficiency, and potential matrix effects.[6]

The use of a SIL-IS like this compound provides several advantages:

-

Compensation for Matrix Effects: Biological matrices like plasma can contain endogenous substances that interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since the SIL-IS co-elutes with the analyte and has the same ionization properties, it experiences the same matrix effects, allowing for accurate correction.

-

Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for as both the analyte and the IS are affected similarly.

-

Improved Accuracy and Precision: By normalizing the analyte response to the IS response, the variability in the analytical workflow is minimized, resulting in higher accuracy and precision of the quantitative results.

Quantitative Data and Method Validation

The use of this compound or other stable isotope-labeled analogs as internal standards in LC-MS/MS methods for MPA quantification has been extensively validated. The following tables summarize typical validation parameters from published studies.

Table 1: Linearity and Sensitivity of MPA Quantification using SIL-IS

| Analyte | Internal Standard | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |

| MPA | Mycophenolic acid-d3 | 15 - 15,000 | 15 | > 0.99 | [7] |

| MPA | Mycophenolic acid-d3 | 0.2 - 20 µg/mL | 0.2 µg/mL | > 0.999 | [2] |

| MPA | Mycophenolic acid-d3 | 0.5 - 30 µg/mL | 0.5 µg/mL | > 0.999 | [8] |

| MPA | Tri-deuterated (²H₃) MPA | 0.1 - 20.0 µg/mL | 0.075 µg/mL | > 0.994 |

Table 2: Precision and Accuracy of MPA Quantification using SIL-IS

| Analyte | Internal Standard | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| MPA | Mycophenolic acid-d3 | Low, Mid, High | < 5.8 | < 5.8 | < 15% (relative error) | [9] |

| MPA | Mycophenolic acid-d3 | LQC, MQC, HQC | 2.54 - 9.01 | 2.54 - 9.01 | 99.76 - 111.38 | [8] |

| MPA | Tri-deuterated (²H₃) MPA | Low, Mid, High | ≤ 5.3 | ≤ 5.3 | 98 |

Table 3: Recovery and Matrix Effect of MPA Quantification using SIL-IS

| Analyte | Internal Standard | Mean Extraction Recovery (%) | Matrix Effect (%) | Reference |

| MPA | Mycophenolic acid-d3 | > 95 | 97 - 102 (Matrix Factor) | [7] |

| MPA | Griseofulvin* | 87.99 - 109.69 | Non-significant | [3] |

| MPA | Tri-deuterated (²H₃) MPA | Not specified | 97 (Analyte:IS ratio) | |

| Note: Griseofulvin is a structural analog, not a SIL-IS, included for comparison. |

Experimental Protocols

A typical experimental workflow for the quantification of MPA in human plasma using a stable isotope-labeled internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation (Protein Precipitation)

-

Aliquoting: Transfer a small volume (e.g., 50 µL) of plasma from patient samples, calibrators, and quality controls into microcentrifuge tubes.

-

Internal Standard Spiking: Add a fixed volume of a working solution of this compound (or another SIL-IS like MPA-d3) in a protein precipitating solvent (e.g., acetonitrile or methanol) to each tube. A typical concentration for the IS working solution is 0.2 µg/mL.

-

Protein Precipitation: Vortex the mixture vigorously for approximately 30 seconds to 2 minutes to ensure thorough mixing and precipitation of plasma proteins.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 5-10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.

-

Dilution (Optional): The supernatant may be diluted further with a reconstitution solvent (e.g., a mixture of mobile phases) before injection into the LC-MS/MS system.

-

Injection: Inject a small volume (e.g., 5 µL) of the final extract into the LC-MS/MS system for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of MPA.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate in the range of 0.4 - 0.6 mL/min is common.

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both MPA and this compound are monitored.

Typical MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Mycophenolic Acid (MPA) | 321.1 | 207.0 |

| Mycophenolic acid-d3 (IS) | 324.1 | 210.1 |

| (Note: The exact m/z values for this compound would depend on the number and position of the ¹³C labels, but would be higher than that of MPA) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of mycophenolic acid using an internal standard.

Logical Relationship of Internal Standard Correction

The diagram below illustrates the logical relationship of how a stable isotope-labeled internal standard corrects for variations in the analytical process.

References

- 1. researchgate.net [researchgate.net]

- 2. shimadzu.com [shimadzu.com]

- 3. 61.8.75.226 [61.8.75.226]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Mycophenolic Acid-13C17 for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity Mycophenolic acid-13C17, a stable isotope-labeled internal standard crucial for the accurate quantification of Mycophenolic acid (MPA) in various biological matrices. This document outlines commercial suppliers, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and analytical workflows.

Introduction to Mycophenolic Acid and its Stable Isotope-Labeled Analogue

Mycophenolic acid is a potent, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. This mechanism of action makes it a widely used immunosuppressant in organ transplantation to prevent rejection and for treating various autoimmune diseases.

Accurate monitoring of MPA levels in patients is critical to ensure therapeutic efficacy while minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This compound is chemically identical to MPA but is enriched with seventeen 13C atoms, resulting in a higher molecular weight. This allows for its clear differentiation from the unlabeled drug in a mass spectrometer, enabling precise and accurate quantification.

Commercial Suppliers and Quantitative Data

Several reputable suppliers offer high-purity this compound for research and analytical purposes. The following tables summarize the available quantitative data based on information from prominent suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity and isotopic enrichment information.

Table 1: Commercial Suppliers of High-Purity this compound

| Supplier | Product Name | Catalog Number (Example) | Purity | Formulation |

| MedChemExpress | This compound | HY-B0421S1 | Not specified | Solid |

| Cayman Chemical | 13C17-Mycophenolic Acid | 36359 | ≥95% | A 0.5 µg/ml solution in acetonitrile |

| Toronto Research Chemicals | Mycophenolic Acid-¹³C₁₇ | Not specified | Not specified | Not specified |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | [¹³C]₁₇H₂₀O₆ |

| Molecular Weight | 337.21 g/mol |

| CAS Number | 1202866-92-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in acetonitrile, DMSO, and ethanol |

Signaling Pathway of Mycophenolic Acid

Mycophenolic acid's primary mechanism of action is the inhibition of the de novo purine synthesis pathway, which is essential for the proliferation of T and B lymphocytes. By targeting IMPDH, MPA depletes the intracellular pool of guanosine nucleotides, leading to a cytostatic effect on these immune cells.

Experimental Protocols

The primary application of high-purity this compound is as an internal standard for the quantification of MPA in biological samples, most commonly plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Mycophenolic Acid in Human Plasma using LC-MS/MS

This protocol is adapted from established methods for therapeutic drug monitoring of MPA.[1][2][3][4]

Objective: To accurately quantify the concentration of Mycophenolic acid in human plasma samples.

Materials:

-

Mycophenolic acid (analyte standard)

-

This compound (internal standard)

-

Human plasma (blank and patient samples)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Water (LC-MS grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Mycophenolic acid (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the Mycophenolic acid stock solution with blank human plasma to prepare calibration standards at various concentrations (e.g., 0.1 to 50 µg/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (this compound) at a fixed concentration.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.

-

Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject a small volume (e.g., 5 µL) of the prepared sample onto the analytical column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the analyte and internal standard.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive or negative electrospray ionization mode.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Mycophenolic acid and this compound.

-

Mycophenolic acid: e.g., m/z 321.1 → 207.0

-

This compound: e.g., m/z 338.1 → 224.0 (Note: Exact m/z values may vary slightly based on instrumentation and adduction).

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Mycophenolic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

High-purity this compound is an indispensable tool for researchers and drug development professionals engaged in the study and clinical monitoring of Mycophenolic acid. Its use as an internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision in quantification. This guide provides a foundational understanding of its commercial availability, key characteristics, and application in a laboratory setting. For optimal results, it is imperative to source high-quality material and adhere to validated experimental protocols.

References

In-Depth Technical Guide: Mycophenolic Acid-13C17 Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis (CoA) and specifications for Mycophenolic Acid-13C17, a stable isotope-labeled internal standard crucial for the accurate quantification of mycophenolic acid (MPA) in biological matrices. This document outlines the key quality attributes, detailed experimental protocols for their assessment, and the underlying scientific principles of MPA's mechanism of action.

Certificate of Analysis: A Summary of Quality and Purity

A Certificate of Analysis for this compound is a formal document that confirms the compound's quality and purity, ensuring its suitability for use as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS). Below is a summary of typical specifications and representative data.

Identification and Chemical Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1202866-92-9[1] |

| Molecular Formula | ¹³C₁₇H₂₀O₆ |

| Molecular Weight | 337.21 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in acetonitrile, DMSO, and methanol |

Purity and Isotopic Enrichment

| Parameter | Specification | Representative Value |

| Chemical Purity (by HPLC) | ≥95% | 99.8% |

| Isotopic Enrichment | ≥99 atom % ¹³C | >99.5 atom % ¹³C |

| Deuterium Incorporation | Not Applicable | Not Applicable |

Residual Impurities

| Parameter | Specification | Representative Value |

| Residual Solvents (USP <467>) | Meets USP requirements | Conforms |

| Elemental Impurities (ICH Q3D) | Meets ICH requirements | Conforms |

| Water Content (Karl Fischer) | ≤1.0% | 0.2% |

Experimental Protocols

The following sections detail the methodologies used to determine the key specifications outlined in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound by separating it from any unlabeled MPA and other organic impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (0.1%)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 60:40 v/v).

-

Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection: 254 nm

-

-

Analysis: Inject the standard solution and record the chromatogram.

-

Calculation: Calculate the purity by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage.

Mass Spectrometry for Isotopic Enrichment

Objective: To confirm the isotopic enrichment of ¹³C in the this compound molecule.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Mass Spectrometry Analysis: Infuse the sample directly into the mass spectrometer or inject it via an LC system.

-

Data Acquisition: Acquire the mass spectrum in full scan mode, focusing on the mass-to-charge ratio (m/z) region corresponding to the molecular ion of both unlabeled MPA (C₁₇H₂₀O₆, approximate m/z 320.13) and the fully labeled this compound ([¹³C₁₇]H₂₀O₆, approximate m/z 337.18).

-

Data Analysis: Determine the relative intensities of the ion corresponding to the fully labeled species and any ions corresponding to incompletely labeled species. The isotopic enrichment is calculated as the percentage of the fully labeled species relative to the sum of all isotopic species.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Objective: To identify and quantify residual solvents in accordance with USP <467>.

Instrumentation:

-

GC-MS system with a headspace autosampler.

Procedure:

-

Standard and Sample Preparation: Prepare standards of Class 1, 2, and 3 solvents as defined in USP <467>. Accurately weigh the this compound sample into a headspace vial.

-

GC-MS Analysis: The analysis is performed according to the procedures outlined in USP <467>, which typically involves specific temperature programming and mass spectral analysis to identify and quantify any residual solvents.

-

Acceptance Criteria: The detected levels of any residual solvents must be below the permissible daily exposure (PDE) limits defined in the pharmacopeia.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities

Objective: To determine the levels of elemental impurities as per ICH Q3D guidelines.

Instrumentation:

-

ICP-MS system.

Procedure:

-

Sample Digestion: The this compound sample is digested using a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system.

-

ICP-MS Analysis: The digested sample is introduced into the ICP-MS for the quantification of elemental impurities.

-

Acceptance Criteria: The levels of elemental impurities must not exceed the established PDE limits for drug products.

Mechanism of Action and Signaling Pathway

Mycophenolic acid is a potent, non-competitive, and reversible inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH).[2][3] This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, mycophenolic acid selectively depletes the pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. Lymphocytes, particularly T and B cells, are highly dependent on the de novo purine synthesis pathway for their proliferation.[2][3] Therefore, the inhibition of IMPDH by mycophenolic acid leads to a cytostatic effect on these immune cells, resulting in its immunosuppressive properties.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the analysis of this compound and the logical relationship between a Certificate of Analysis and product specifications.

References

A Technical Guide to the Biosynthesis of Mycophenolic Acid and Its Labeled Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of Mycophenolic Acid (MPA), a potent immunosuppressant produced by several species of the Penicillium fungus. We will explore the intricate enzymatic pathway, the genetic basis for its production, optimized fermentation strategies, and detailed protocols for its purification and analysis. Furthermore, this guide addresses the chemical synthesis of isotopically labeled MPA analogues, crucial for research and clinical applications.

The Mycophenolic Acid (MPA) Biosynthetic Pathway

Mycophenolic acid is a fungal secondary metabolite first isolated from Penicillium brevicompactum.[1] Its biosynthesis is a complex, multi-step process involving a series of enzymatic reactions that are elegantly compartmentalized within the fungal cell, spanning the cytosol, endoplasmic reticulum (ER), Golgi apparatus, and peroxisomes.[2][3][4] The pathway begins with the synthesis of the polyketide core and culminates in a final product through a series of modifications.

The entire pathway is orchestrated by enzymes encoded by a dedicated gene cluster, typically containing seven genes (mpaA, mpaB, mpaC, mpaDE, mpaF, mpaG, and mpaH).[5][6] The key steps are as follows:

-

Polyketide Synthesis (Cytosol) : The process is initiated by the polyketide synthase MpaC , which assembles one molecule of acetyl-CoA, three molecules of malonyl-CoA, and one S-adenosyl-L-methionine (SAM) to form 5-methylorsellinic acid (5-MOA).[1][5]

-

Hydroxylation and Lactonization (ER) : The fusion enzyme MpaDE , bound to the endoplasmic reticulum, hydroxylates 5-MOA and then catalyzes an intramolecular lactonization to produce 3,5-dihydroxy-6-methylphthalide (DHMP).[3]

-

Farnesylation (Golgi Apparatus) : The prenyltransferase MpaA , located in the Golgi apparatus, attaches a farnesyl pyrophosphate (FPP) group to DHMP, yielding 4-farnesyl-3,5-dihydroxy-6-methylphthalide (FDHMP).[3][5]

-

Oxidative Cleavage (ER) : The oxygenase MpaB , also in the ER, performs an oxidative cleavage of the farnesyl side chain of FDHMP.[2][5]

-

O-Methylation (Cytosol) : The O-methyltransferase MpaG transfers a methyl group from SAM to the newly formed aldehyde, a precursor to MPA.[3][5]

-

β-Oxidation and Hydrolysis (Peroxisome) : The modified side chain is then activated to a CoA-thioester and undergoes successive rounds of β-oxidation within the peroxisome.[2][5] The process is completed by the acyl-CoA hydrolase MpaH , which hydrolyzes the final MPA-CoA to release mycophenolic acid.[2][5]

Caption: Compartmentalized biosynthesis of Mycophenolic Acid (MPA).

Production and Purification of Mycophenolic Acid

MPA is produced industrially via submerged fermentation of Penicillium species. Significant research has focused on optimizing fermentation media and strategies to enhance yield.

Data Presentation: Optimization of MPA Production

The following table summarizes quantitative data from various studies aimed at increasing MPA yield through optimization of fermentation conditions.

| Strain | Fermentation Type | Key Optimization Parameters | Initial Yield | Optimized Yield | Reference |

| P. brevicompactum MTCC 8010 | Submerged (Batch) | Glucose, Peptone, Methionine, Glycine | ~193 mg/L | 1737 mg/L | [7] |

| P. brevicompactum ATCC 16024 | Submerged (Fed-batch) | Combined feeding strategy (glucose, peptone) | 1.72 g/L | 2.68 g/L | [8] |

| P. brevicompactum MTCC 8010 | Submerged (Fed-batch) | Sorbitol feeding, pH control at 6.0 | 1.26 g/L | 3.26 g/L | [8][9] |

| P. brevicompactum | Submerged (Shake Flask) | Box-Behnken design (glucose, yeast extract) | - | 3610 µg/mL | [8][10] |

| P. brevicompactum | Submerged (5-L Fermenter) | Optimized medium and strategy | 3712 µg/mL | 5786 µg/mL | [8][10] |

| P. brevicompactum ATCC 16024 | Solid State | Media optimization (moist wheat bran) | 425 mg/kg | 3286 mg/kg | [11] |

| P. glabrum IBRC-M 30518 | Submerged (Batch) | Czapek-Dox medium | - | 1079 mg/L |

Experimental Protocols

Protocol 1: Optimized Submerged Fermentation of P. brevicompactum

This protocol is a composite based on enhanced yield studies.[8][10]

-

Inoculum Preparation :

-

Maintain P. brevicompactum on Potato Dextrose Agar (PDA) slants.

-

Prepare a spore suspension (10⁷ spores/mL) by harvesting spores from a 3-5 day old PDA plate culture into sterile distilled water.

-

-

Fermentation Medium :

-

Prepare the optimized fermentation medium with the following composition (g/L): Glucose 200, Yeast Extract 10, Glycine 12.0, Methionine 0.4, KH₂PO₄ 3.0.

-

Add 1 mL/L of a trace element solution (g/L): FeSO₄·7H₂O 0.22, CuSO₄·5H₂O 0.3, MnSO₄·4H₂O 0.12, ZnSO₄·7H₂O 2.0.

-

Adjust the initial pH of the medium to 4.5.

-

Sterilize the carbon source and trace elements separately from the rest of the medium (e.g., 115°C for 15 min) to prevent precipitation. Autoclave the main medium at 121°C for 20 min.

-

-

Fermentation :

-

Inoculate the sterile medium with 10% (v/v) of the prepared inoculum.

-

Incubate in a stirred-tank bioreactor at 24°C for 180 hours.

-

Maintain agitation at 250 rpm and an aeration rate of 1.5 vvm (volume of air per volume of medium per minute).

-

Monitor and control pH, dissolved oxygen, and substrate concentration throughout the fermentation.

-

Protocol 2: Extraction and Purification of MPA

This protocol describes a general method for recovering MPA from fermentation broth.

-

Broth Preparation :

-

At the end of fermentation, separate the fungal mycelia from the culture broth by filtration or centrifugation.

-

Acidify the cleared supernatant to pH 2.0-4.5 using an acid like 1 M HCl. This protonates the MPA, making it less water-soluble.

-

-

Solvent Extraction :

-

Extract the acidified supernatant twice with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

-

Pool the organic phases.

-

-

Purification :

-

Evaporate the organic solvent under reduced pressure using a rotary evaporator to yield a crude MPA extract.

-

For further purification, employ column chromatography. Pack a column with a suitable stationary phase like alumina or silica gel.

-

Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a solvent system (e.g., a gradient of ethyl acetate in hexane) to separate MPA from impurities.

-

Collect fractions and analyze them (e.g., by HPLC) to identify those containing pure MPA.

-

-

Crystallization :

-

Combine the pure fractions and evaporate the solvent.

-

Crystallize the purified MPA from a suitable solvent to obtain pure MPA crystals.

-

Synthesis of Labeled Mycophenolic Acid Analogues

Isotopically labeled MPA, such as deuterated (MPA-d₃) or ¹³C-labeled versions, are indispensable as internal standards in quantitative mass spectrometry-based assays for therapeutic drug monitoring. The final step in the natural biosynthesis of MPA is the methylation of demethylmycophenolic acid by the enzyme S-adenosyl-L-methionine:demethylmycophenolic acid O-methyltransferase.[1][3] This step is a prime target for introducing a labeled methyl group.

A chemical synthesis approach allows for precise placement of isotopic labels. The following protocol is based on a patented method for synthesizing Mycophenolic acid-¹³CD₃.[5]

Experimental Protocol

Protocol 3: Chemical Synthesis of Mycophenolic Acid-¹³CD₃ [5]

This four-step synthesis starts with commercially available Mycophenolic Acid.

-

Step 1: Demethylation :

-

Under a nitrogen atmosphere, add Mycophenolic Acid (7.5g, 23.4 mmol), pyridine (15 mL), 2,4,6-collidine (74 mL), and lithium iodide (21.2g, 158.4 mmol) to a 250 mL flask.

-

Heat the reaction mixture to 135°C for 48 hours, monitoring completion by TLC.

-

After cooling, adjust the pH to ~4 with dilute HCl.

-

Extract the product with ethyl acetate. Combine the organic phases, wash with 0.1 M HCl and then saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield demethylated MPA (Compound 2). The reported yield is 95.6%.

-

-

Step 2: Esterification :

-

React the demethylated MPA (Compound 2) with thionyl chloride in a methanol system to protect the carboxylic acid group as a methyl ester (Compound 3).

-

-

Step 3: Labeled Methylation (Mitsunobu Reaction) :

-

In anhydrous tetrahydrofuran, react the methyl ester (Compound 3) with triphenylphosphine, diethyl azodicarboxylate (DEAD), and the isotopic labeling reagent, methanol-¹³CD₃ .

-

This reaction selectively methylates the phenolic hydroxyl group, introducing the ¹³CD₃ label to create the labeled ester (Compound 4).

-

-

Step 4: Ester Hydrolysis :

-

Hydrolyze the methyl ester of the labeled intermediate (Compound 4) using lithium hydroxide monohydrate in a methanol/water system.

-

This final step deprotects the carboxylic acid, yielding the target molecule, Mycophenolic acid-¹³CD₃ .

-

Caption: Chemical synthesis workflow for isotopically labeled MPA.

Analytical Methods for Quantification

Accurate quantification of MPA in biological matrices like human plasma is critical for therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS/MS) detection is the gold standard.

Experimental Protocol

Protocol 4: UPLC-MS/MS for MPA Quantification in Human Plasma

This protocol provides a sensitive and high-throughput method for MPA analysis.

-

Sample Preparation (Protein Precipitation) :

-

To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., Mycophenolic acid-d₃ in methanol).

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

Chromatographic Conditions :

-

UPLC System : Waters Acquity UPLC or equivalent.

-

Column : Acquity UPLC BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase : Isocratic elution with Acetonitrile and 10 mM Ammonium Formate (pH 3.0) in a 75:25 (v/v) ratio.

-

Flow Rate : 0.4 mL/min.

-

Column Temperature : 40°C.

-

Injection Volume : 5-10 µL.

-

-

Mass Spectrometry Conditions :

-

Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE).

-

Ionization Mode : Positive ion electrospray ionization (ESI+).

-

Detection : Multiple Reaction Monitoring (MRM).

-

MPA Transition : m/z 321.2 → 207.1

-

MPA-d₃ (IS) Transition : m/z 324.2 → 210.1

-

-

Optimize MS parameters (e.g., cone voltage, collision energy) to maximize signal intensity and minimize in-source conversion of MPA-glucuronide metabolites.

-

-

Quantification :

-

Generate a calibration curve by plotting the peak area ratio of MPA to the internal standard against a series of known MPA concentrations (e.g., 15–15000 ng/mL) in blank plasma.

-

Determine the concentration of MPA in unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. Biosynthesis of Mycophenolic Acid: Purification and Characterization of S-Adenosyl-l-Methionine:Demethylmycophenolic Acid O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.pg.edu.pl [chem.pg.edu.pl]

- 3. Biosynthesis of mycophenolic acid: purification and characterization of S-adenosyl-L-methionine: demethylmycophenolic acid O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct synthesis of mycophenolic acid aryl esters with antioxidant and antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis method of mycophenolic acid-13CD3 - Eureka | Patsnap [eureka.patsnap.com]

- 6. Methyl-specific isotopic labeling: a molecular tool box for solution NMR studies of large proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. CN117535251B - Enzymatic synthesis of immunosuppressant mycophenolic acid and its derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Physical and Chemical Distinctions Between Mycophenolic Acid and Mycophenolic Acid-13C17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physical and chemical properties of Mycophenolic acid (MPA) and its stable isotope-labeled counterpart, Mycophenolic acid-13C17. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize these compounds in their work, particularly in pharmacokinetic and metabolic studies where isotopically labeled internal standards are essential for accurate quantification.

Core Physical and Chemical Properties

Mycophenolic acid is an immunosuppressant drug widely used to prevent rejection in organ transplantation.[1] this compound is its isotopically labeled form, where all 17 carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic substitution is the fundamental difference between the two molecules and imparts a greater molecular weight to the labeled compound, which is the basis for its use in mass spectrometry-based quantification. While chemically identical in terms of reactivity and biological activity, the difference in mass allows for their clear differentiation in analytical experiments.

The key physical and chemical properties of both compounds are summarized in the table below for easy comparison.

| Property | Mycophenolic Acid (MPA) | This compound | Data Source(s) |

| Molecular Formula | C₁₇H₂₀O₆ | [¹³C]₁₇H₂₀O₆ | [2][3][4] |

| Molecular Weight | 320.34 g/mol | 337.2 g/mol | [2][3][4][5] |

| CAS Number | 24280-93-1 | 1202866-92-9 | [2][6][7] |

| Appearance | White to off-white crystalline powder or needles | Typically supplied as a solution in acetonitrile | [2][7] |

| Melting Point | 141 °C | Not available (typically handled in solution) | [7] |

| pKa | 4.5 | Expected to be identical to MPA | [7] |

| Solubility | Almost insoluble in cold water; soluble in alcohol, acetone, and methanol. | Soluble in acetonitrile. | [2][7][8] |

Structural and Mechanistic Overview

The chemical structure of Mycophenolic acid consists of a substituted benzofuran ring linked to a hexenoic acid side chain.[3][9] The structure of this compound is identical, with the exception of the isotopic composition of its carbon backbone.

References

- 1. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mpbio.com [mpbio.com]

- 5. GSRS [precision.fda.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mycophenolic Acid [drugfuture.com]

- 8. Mycophenolic acid | Endogenous Metabolite | UGT | TargetMol [targetmol.com]

- 9. Mycophenolic acid Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

A Comprehensive Technical Guide to the Storage and Handling of Mycophenolic Acid-¹³C₁₇

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides detailed recommendations for the proper storage and handling of Mycophenolic acid-¹³C₁₇, an isotopically labeled form of the immunosuppressant drug Mycophenolic acid (MPA). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and guaranteeing laboratory safety.

Storage Recommendations

The appropriate storage of Mycophenolic acid-¹³C₁₇ is paramount to prevent degradation and maintain its isotopic and chemical purity. Recommendations vary depending on whether the compound is in solid form or in a solution.

Table 1: Storage Conditions for Mycophenolic Acid-¹³C₁₇

| Form | Recommended Temperature | Light Protection | Atmosphere | Additional Notes |

| Solid (Lyophilized Powder) | -20°C for long-term storage[1] | Protect from light | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Keep container tightly sealed to prevent moisture absorption. |

| Solution in Acetonitrile | -20°C[2] | Store in amber vials or protect from light | Tightly seal vials to prevent solvent evaporation | Solutions in acetonitrile are commercially available[3]. |

| Reconstituted Solutions (e.g., in DMSO or Ethanol) | -20°C[4] | Protect from light | Aliquot to avoid multiple freeze-thaw cycles[4] | Stock solutions are generally stable for up to 3 months at -20°C[4]. |

Handling Procedures

Mycophenolic acid is a potent pharmaceutical compound and should be handled with care. The safety precautions for the ¹³C₁₇ labeled version are assumed to be identical to the unlabeled compound.

Table 2: Personal Protective Equipment (PPE) and Handling Guidelines

| Category | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | - Safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat | To prevent eye and skin contact. |

| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation of the powder or solvent vapors. |

| General Hygiene | - Avoid all personal contact, including inhalation[3].- Do not eat, drink, or smoke in the handling area.- Wash hands thoroughly after handling[3]. | To prevent accidental ingestion and contamination. |

| Dispensing | For solid form, carefully weigh the required amount, avoiding the creation of dust. For solutions, use appropriate volumetric glassware. | To ensure accuracy and minimize exposure. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and compliance. |

Stability Profile

Studies on MPA in human plasma indicate that it is stable for at least 3 weeks when stored at -20°C and for up to 96 hours at 4°C[5]. Long-term studies have shown that MPA in plasma remains stable for up to 5 months at -20°C[6]. However, at room temperature (21°C) and higher, a progressive increase in MPA concentration has been observed over time in plasma, suggesting potential instability or conversion of metabolites back to the parent drug[7].

For solutions of MPA in organic solvents like acetonitrile or DMSO, storage at -20°C is recommended to maintain stability[2][4]. Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C[4].

Experimental Protocols

To ensure the integrity of Mycophenolic acid-¹³C₁₇ in research applications, it is essential to perform stability-indicating assays. The following are detailed methodologies for conducting forced degradation studies and a stability-indicating HPLC method, adapted from published protocols for unlabeled Mycophenolic acid.

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Objective: To assess the stability of Mycophenolic acid-¹³C₁₇ under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Mycophenolic acid-¹³C₁₇ in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.01 M NaOH.

-

Incubate the mixture at 80°C for 30 minutes[8].

-

Cool the solution to room temperature and neutralize with 0.01 M HCl.

-

Dilute to a final concentration of approximately 20 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 7 days[5].

-

Dilute to a final concentration of approximately 20 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Photolytic Degradation:

-

Expose a 1 mg/mL solution of Mycophenolic acid-¹³C₁₇ to UV light (365 nm) in a photostability chamber for 1 hour[8].

-

Prepare a 20 µg/mL solution in the mobile phase.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

Stability-Indicating HPLC Method Protocol

A validated stability-indicating HPLC method is essential to separate the intact drug from its degradation products.

Objective: To develop and validate an HPLC method for the quantification of Mycophenolic acid-¹³C₁₇ and the separation of its degradation products.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or PDA detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[9].

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.03 M phosphate buffer) in a ratio of 60:40 (v/v) has been shown to be effective[9]. The pH of the buffer may need to be adjusted to optimize separation.

-

Flow Rate: 0.8 mL/min[9].

-

Detection Wavelength: 254 nm[9].

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 33°C)[10].

Method Validation Parameters (as per ICH guidelines):

-

Specificity: Demonstrate that the method can distinguish between Mycophenolic acid-¹³C₁₇ and its degradation products, as well as any other components in the sample matrix.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

The following diagrams illustrate key workflows for the proper storage and handling of Mycophenolic acid-¹³C₁₇.

Caption: Workflow for the storage of Mycophenolic acid-¹³C₁₇.

Caption: Safe handling workflow for Mycophenolic acid-¹³C₁₇.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. achemtek.com [achemtek.com]

- 3. a-matrix.ng [a-matrix.ng]

- 4. Mycophenolic Acid | Cell Signaling Technology [cellsignal.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Stability Issues of Mycophenolic Acid in Plasma: From Patient to Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimal storage temperature and matrix before analyzing mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jchps.com [jchps.com]

- 9. researchgate.net [researchgate.net]

- 10. A Stability-Indicating Ultra Performance Liquid Chromato-Graphic (UPLC) Method for the Determination of a Mycophenolic Acid-Curcumin Conjugate and Its Applications to Chemical Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mycophenolic Acid-13C17 for In Vitro IMPDH Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolic acid (MPA) is a potent, selective, and reversible uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[1][2][3] Due to its profound inhibitory effect on the proliferation of T and B lymphocytes, which are highly dependent on this pathway, MPA is widely used as an immunosuppressant in organ transplantation to prevent graft rejection.[4] Mycophenolic acid-13C17 is a stable isotope-labeled version of MPA, which serves as an invaluable tool in research and development, particularly in in vitro studies of IMPDH inhibition. The incorporation of seventeen 13C atoms provides a distinct mass shift, enabling precise quantification and differentiation from the unlabeled compound in mass spectrometry-based assays. This technical guide provides an in-depth overview of the use of this compound for in vitro IMPDH inhibition studies, including detailed experimental protocols, data presentation, and visualization of the relevant biological pathways and experimental workflows.

Mechanism of Action of Mycophenolic Acid

IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), the rate-limiting step in the de novo synthesis of guanosine triphosphate (GTP).[1] MPA exerts its inhibitory effect by binding to the NAD+ cofactor site of the E-XMP* intermediate complex of IMPDH, thereby trapping this intermediate and halting the catalytic cycle.[5] This leads to the depletion of the intracellular guanine nucleotide pool, which is crucial for DNA and RNA synthesis, signal transduction, and other cellular processes. Lymphocytes are particularly susceptible to the effects of MPA because they lack a robust purine salvage pathway and rely heavily on the de novo synthesis pathway for their proliferation.[1][4]

IMPDH Signaling Pathway and MPA Inhibition

The following diagram illustrates the de novo purine synthesis pathway and the point of inhibition by Mycophenolic Acid.

Quantitative Data on IMPDH Inhibition

| Compound | Parameter | Value | Cell Line/Enzyme Source | Reference |

| Mycophenolic Acid | EC50 | 0.24 µM | Human T-lymphoblast CEM cell line | [6] |

| Mycophenolic Acid | IC50 (approx.) | 200 mg/L | Canine whole blood | [7] |

Experimental Protocols

This compound is primarily utilized as an internal standard for the accurate quantification of unlabeled MPA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, it can also be used in direct binding or enzyme kinetic studies. Below are representative protocols for in vitro IMPDH inhibition assays.

Spectrophotometric IMPDH Inhibition Assay

This assay measures the activity of IMPDH by monitoring the production of NADH at 340 nm.

Materials:

-

Recombinant human IMPDH2

-

Inosine-5'-monophosphate (IMP)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Mycophenolic acid (unlabeled)

-

This compound (for validation or comparative studies)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of IMP (e.g., 10 mM) in Assay Buffer.

-

Prepare a stock solution of NAD+ (e.g., 10 mM) in Assay Buffer.

-

Prepare stock solutions of Mycophenolic acid and this compound (e.g., 10 mM in DMSO) and create serial dilutions in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 170 µL of Assay Buffer to each well.

-

Add 10 µL of the serially diluted Mycophenolic acid or this compound to the respective wells. Include a vehicle control (DMSO in Assay Buffer).

-

Add 10 µL of recombinant IMPDH2 enzyme solution (final concentration will depend on the enzyme's specific activity).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate the Reaction:

-

Add 10 µL of a pre-mixed solution of IMP and NAD+ to each well to achieve the desired final concentrations (e.g., 250 µM IMP and 500 µM NAD+).

-

Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH production) for each concentration of the inhibitor.

-